N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1251544-39-4
VCID: VC4945593
InChI: InChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

CAS No.: 1251544-39-4

Cat. No.: VC4945593

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39

* For research use only. Not for human or veterinary use.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide - 1251544-39-4

Specification

CAS No. 1251544-39-4
Molecular Formula C14H21NO4S
Molecular Weight 299.39
IUPAC Name N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3
Standard InChI Key OWBRRLIWIMKNRO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC

Introduction

Synthesis

Sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine. This reaction is straightforward and allows for the introduction of diverse functional groups, making sulfonamides versatile compounds in organic synthesis.

Anticancer Activity

Recent studies have focused on designing sulfonamide derivatives with enhanced anticancer activity. For example, compounds like 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides have shown promising cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

Historically, sulfonamides have been used as antibiotics. Their mechanism involves inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA replication.

Research Findings on Related Compounds

While specific data on N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is limited, research on similar sulfonamide derivatives provides insights into their potential applications:

  • 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides: These compounds have demonstrated selective cytotoxicity against cancer cells, with IC50 values in the range of 6–7 μM for HeLa cells .

  • 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: These compounds have shown apoptosis-inducing activity and moderate metabolic stability, with IC50 values ranging from 34 to 36 μM against HeLa and HCT-116 cell lines .

Data Table: Examples of Sulfonamide Derivatives with Anticancer Activity

Compound ClassCell LineIC50 (μM)Reference
2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamidesHeLa6–7
5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHeLa34
5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-11636

This table highlights the anticancer activity of related sulfonamide derivatives, demonstrating their potential as therapeutic agents.

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